2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide is an intricate organic compound that boasts a distinctive and complex structure. Its synthesis is a fascinating topic within the realm of organic chemistry, and it has potential applications across various scientific fields. Let's delve into the details.
Scientific Research Applications
Chemistry:
Serves as a building block for more complex organic molecules.
Utilized in the synthesis of heterocyclic compounds.
Biology:
Potential in studying enzyme interactions due to its unique structure.
Can be used to develop molecular probes.
Medicine:
May have therapeutic properties, such as anti-inflammatory or anti-cancer activities, pending further research.
Industry:
Useful as a precursor for specialty chemicals.
Application in the production of dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of 2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine:
Starting materials: phenyl derivatives and appropriate furobenzopyrimidine precursors.
Reagents: Commonly involve acids or bases to catalyze the reaction, as well as organic solvents such as dichloromethane or ethanol.
Conditions: Refluxing temperatures, sometimes under an inert atmosphere to prevent side reactions.
Formation of N-(3-methoxyphenyl)acetamide:
Starting materials: 3-methoxyaniline and acetic anhydride.
Reagents: Acetic anhydride and bases like pyridine to facilitate the acylation.
Conditions: Mild heating to ensure complete reaction.
Industrial Production Methods:
Industrial-scale production may involve continuous flow processes, optimized for large-scale output.
Catalysts and automated systems are employed to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can undergo mild oxidation to introduce functional groups.
Reduction: Reduction reactions may be employed to modify its molecular framework.
Substitution: The benzene ring and methoxy group make it susceptible to electrophilic and nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: KMnO₄, Na₂Cr₂O₇.
Reduction: NaBH₄, LiAlH₄.
Substitution: Br₂ for bromination, HNO₃ for nitration.
Major Products:
Depending on the reaction, major products include various substituted derivatives.
Mechanism of Action
The compound may exert its effects through interactions with specific molecular targets such as enzymes or receptors. Its complex structure allows it to fit into active sites or binding pockets of these targets, influencing biological pathways.
Molecular Targets and Pathways:
Enzymatic inhibition or activation.
Interference with receptor-ligand interactions.
Comparison with Similar Compounds
2,4-dioxo-3-phenyl derivatives.
Benzofuro[3,2-d]pyrimidines.
Analogous acetamides with varying substituents.
The unique properties of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide continue to make it an interesting subject of scientific investigation.
Properties
CAS No. |
877656-33-2 |
---|---|
Molecular Formula |
C25H19N3O5 |
Molecular Weight |
441.443 |
IUPAC Name |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H19N3O5/c1-32-18-11-7-8-16(14-18)26-21(29)15-27-22-19-12-5-6-13-20(19)33-23(22)24(30)28(25(27)31)17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,26,29) |
InChI Key |
NLOGOWPWRSVTQS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
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